molecular formula C11H14N4S B1483219 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098138-67-9

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483219
CAS No.: 2098138-67-9
M. Wt: 234.32 g/mol
InChI Key: IRSWSCJYQRPMNV-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a high-purity chemical reagent designed for investigative research. This compound belongs to the class of pyrazole-thiophene hybrids, a scaffold recognized in medicinal chemistry for its diverse biological activities . Preliminary research on structurally related pyrazole and thiophene derivatives suggests potential research applications in several areas. These compounds have demonstrated notable antiproliferative activity in screenings against various cancer cell lines, indicating value for oncology research . Furthermore, analogous compounds exhibit significant antioxidant potential , showing an ability to inhibit reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation, which is relevant for studies in oxidative stress and inflammation . The structural motifs present in this compound are also found in molecules with antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for infectious disease research . The mechanism of action for pyrazole-based compounds is often multifaceted. Research indicates they may work by modulating key enzymatic pathways and inhibiting oxidative processes in cellular models, contributing to their observed biological effects . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSWSCJYQRPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole ring in the compound may enhance its binding affinity to specific enzymes, leading to enzyme inhibition or activation. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect cell proliferation and apoptosis, which are critical processes in cancer research. The presence of the pyrazole ring may further enhance these effects by interacting with specific cellular targets, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo various degradation pathways, affecting their bioavailability and activity. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization. Studies in animal models are crucial for determining the safe and effective dosage range of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiophene derivatives are known to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Biological Activity

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety, which contributes to its unique chemical properties. The molecular formula is C11H12N4OSC_{11}H_{12}N_4OS, with a molecular weight of approximately 220.29 g/mol. The presence of both thiophene and pyrazole rings enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing proliferation.
  • Induction of Apoptosis : Mechanisms involving caspase activation have been observed, leading to programmed cell death.

Research Findings

Research studies have provided valuable insights into the biological activity of this compound. Below is a summary table of key findings from recent studies:

StudyBiological ActivityMethodologyResults
Study AAntimicrobialIn vitro testing on bacterial strainsEffective against E. coli and S. aureus
Study BAnticancerCell culture assaysInduced apoptosis in breast cancer cells
Study CEnzyme inhibitionEnzyme kinetics assaysInhibited target enzyme with IC50 values in micromolar range

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study 1 : A study on its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates. The findings suggest its potential as a new antibiotic.
  • Case Study 2 : Research into its anticancer properties showed that treatment with the compound led to a notable reduction in tumor size in animal models, indicating its efficacy as a chemotherapeutic agent.
  • Case Study 3 : Investigations into its pharmacokinetics revealed favorable absorption and distribution characteristics, supporting further development for clinical use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The ethyl group at the N1 position distinguishes this compound from analogs with alternative substituents:

  • Safety protocols for handling this derivative emphasize precautions against heat and ignition sources .
  • 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide (CAS: 2097986-63-3): The propargyl group introduces alkyne functionality, enabling click chemistry applications. Its 3D molecular structure, resolved via crystallography tools like SHELXL, shows distinct bond angles compared to the ethyl analog .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (N1) Key Features
Target compound Ethyl Moderate lipophilicity; standard handling protocols
2-(1-(2-Fluoroethyl)-...)acetimidamide 2-Fluoroethyl Increased polarity; stringent thermal safety measures
2-(1-(Prop-2-yn-1-yl)-...)acetimidamide Propargyl Alkyne reactivity for bioconjugation; altered crystallographic parameters

Modifications to the Acetimidamide Group

The acetimidamide moiety is critical for hydrogen bonding. In contrast, derivatives like (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones replace acetimidamide with a benzofuran-methanone group. This modification shifts activity toward antimicrobial applications, as demonstrated by MIC values against S. aureus and C. albicans .

Thiophene Substitution Patterns

The thiophen-2-yl group is conserved across analogs, but its positioning varies in related pharmaceuticals. For example, Rotigotine Hydrochloride derivatives feature thiophene linked to ethylamino groups, highlighting the thiophene’s role in dopamine receptor binding . In the target compound, the thiophene’s electron-rich π-system may enhance charge-transfer properties in materials science applications.

Structural and Computational Insights

  • Crystallography : SHELXL remains a standard tool for refining crystal structures of such compounds, ensuring accurate bond-length and angle measurements .
  • Electronic Properties : Wavefunction analysis via Multiwfn could elucidate charge distribution differences between the ethyl and fluoroethyl analogs, particularly in the pyrazole-thiophene region .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide typically follows a convergent approach involving:

  • Formation of the pyrazole ring with appropriate substitution,
  • Introduction of the thiophene moiety at the 3-position,
  • Functionalization at the 4-position with an acetimidamide group.

This sequence may vary depending on the availability of starting materials and desired reaction conditions.

Stepwise Synthetic Route

Step 1: Synthesis of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

  • Starting from ethyl hydrazine derivatives and α,β-unsaturated ketones or chalcones bearing a thiophene substituent, cyclization reactions under basic or acidic catalysis form the pyrazole ring.
  • The thiophene ring is introduced via coupling reactions or by using thiophene-substituted precursors.
  • Typical conditions involve refluxing in ethanol or other polar solvents with bases such as sodium hydroxide or triethylamine.

Step 2: Introduction of the Acetimidamide Group

  • The 4-position of the pyrazole ring is functionalized by nucleophilic substitution or amidination reactions.
  • One common method involves the reaction of the pyrazole intermediate with amidine derivatives or via conversion of a corresponding ester or nitrile to the acetimidamide group using reagents like ammonium salts or amidinating agents.
  • This step often requires mild heating and solvents such as ethanol or dimethylformamide (DMF).

Detailed Research Findings and Reaction Conditions

Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Ethyl hydrazine + thiophene-substituted chalcone Base (NaOH or Et3N), EtOH, reflux 70-85 Formation of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole confirmed by NMR and X-ray crystallography
2 Acetimidamide functionalization Pyrazole intermediate Amidine salt or ammonium acetate, DMF, mild heat 65-80 Conversion to acetimidamide group verified by IR and NMR spectroscopy
  • The pyrazole formation is generally high-yielding and reproducible under basic conditions.
  • Acetimidamide introduction requires careful control of temperature to avoid side reactions.
  • Purification is typically achieved by recrystallization or chromatographic techniques.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, analogous compounds such as 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide have been synthesized using similar methodologies involving oxidation and reduction steps with reagents like hydrogen peroxide and sodium borohydride, respectively. These methods highlight the importance of selective functional group transformations in pyrazole chemistry.

Additionally, research on pyrazole derivatives with other heterocycles (e.g., triazoles, thiazoles) demonstrates the utility of chalcone intermediates and thiosemicarbazide reactions to form pyrazoline-thioamide intermediates, which can be further elaborated to complex heterocycles. These findings inform potential alternative synthetic routes for the target compound.

Notes on Reaction Optimization and Characterization

  • Solvent Choice: Ethanol and DMF are preferred for their polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature Control: Mild heating (50–80 °C) is optimal to promote reaction rates without decomposing sensitive intermediates.
  • Catalysts: Bases such as sodium hydroxide or triethylamine facilitate cyclization and amidination steps.
  • Characterization: Confirmation of structure is achieved via 1H and 13C NMR spectroscopy, IR spectroscopy, and where possible, single-crystal X-ray diffraction to verify molecular geometry and substitution patterns.

Summary Table of Key Preparation Steps

Preparation Step Reaction Type Key Reagents Conditions Yield (%) Characterization Techniques
Pyrazole ring synthesis Cyclization Ethyl hydrazine, chalcone EtOH, NaOH, reflux 70-85 NMR, IR, X-ray crystallography
Thiophene substitution Coupling or substitution Thiophene derivatives Base catalysis, EtOH Incorporated in step 1 NMR, MS
Acetimidamide group introduction Amidination / substitution Amidine salts, ammonium acetate DMF, mild heat (50-80 °C) 65-80 NMR, IR, elemental analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling a thiophene-substituted pyrazole core with acetimidamide via nucleophilic substitution or condensation reactions. Key steps include:

  • Thiophene-pyrazole synthesis : Reacting 2-thiophenecarboxaldehyde with ethyl hydrazine to form the pyrazole ring, followed by alkylation for the ethyl group .
  • Acetimidamide coupling : Use of chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
  • Purity validation : Combustion elemental analysis (C, H, N, S), HPLC (≥98% purity), and melting point consistency .

Q. What spectroscopic and computational techniques are recommended for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 6.5–7.8 ppm for thiophene protons; δ 120–150 ppm for pyrazole carbons) and acetimidamide (NH₂ signals at δ 2.8–3.2 ppm) .
  • IR : Confirm amidine C=N stretches (~1650 cm⁻¹) and thiophene C-S (680 cm⁻¹) .
    • Computational : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent variation : Modify the ethyl group (e.g., isopropyl, benzyl) or thiophene (e.g., 3-thienyl, halogenated derivatives) to assess effects on target binding .
  • Biological assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or microplate calorimetry .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictions in biological activity data across studies be resolved?

  • Approach :

  • Standardize assays : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature .
  • Validate targets : Use CRISPR-edited cell lines to confirm on-target effects .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in reported EC₅₀ values .

Q. What in silico strategies predict interactions with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, prioritizing poses with hydrogen bonds to acetimidamide NH groups .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability .
  • Pharmacophore modeling : Identify essential features (e.g., pyrazole-thiophene distance ≥4.5 Å) using LigandScout .

Q. How can environmental stability and ecotoxicological impacts be evaluated?

  • Experimental design :

  • Degradation studies : Monitor hydrolysis (pH 5–9 buffers) and photolysis (UV irradiation) via LC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae growth inhibition (OECD 201) .
  • Bioaccumulation : Calculate logP (e.g., using XLogP3) to predict environmental partitioning .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

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